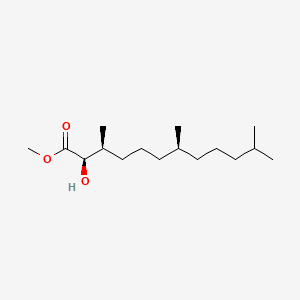
Dodecanoic acid, 2-hydroxy-3,7,11-trimethyl-, methyl ester, (2R*,3S*,7S*)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecanoic acid, 2-hydroxy-3,7,11-trimethyl-, methyl ester, (2R*,3S*,7S*)- is a complex organic compound with the molecular formula C16H32O3 It is a methyl ester derivative of dodecanoic acid, featuring hydroxyl and trimethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dodecanoic acid, 2-hydroxy-3,7,11-trimethyl-, methyl ester typically involves esterification reactions. One common method is the reaction of dodecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
Industrial production of this compound often employs similar esterification techniques but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity dodecanoic acid, 2-hydroxy-3,7,11-trimethyl-, methyl ester.
Analyse Chemischer Reaktionen
Types of Reactions
Dodecanoic acid, 2-hydroxy-3,7,11-trimethyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Dodecanoic acid, 2-hydroxy-3,7,11-trimethyl-, methyl ester has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Wirkmechanismus
The mechanism of action of dodecanoic acid, 2-hydroxy-3,7,11-trimethyl-, methyl ester involves its interaction with specific molecular targets. The hydroxyl and ester groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating various biochemical pathways. Its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dodecanoic acid, methyl ester: Lacks the hydroxyl and trimethyl groups, resulting in different chemical properties and applications.
2,6,10-Dodecatrienoic acid, 3,7,11-trimethyl-, methyl ester: Contains additional double bonds, leading to variations in reactivity and stability.
Decanoic acid, 3-hydroxy-, methyl ester: Shorter carbon chain and different functional groups, affecting its physical and chemical characteristics.
Uniqueness
Dodecanoic acid, 2-hydroxy-3,7,11-trimethyl-, methyl ester stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its hydroxyl and trimethyl groups enhance its solubility and reactivity, making it a valuable compound in various scientific and industrial contexts.
Eigenschaften
CAS-Nummer |
102616-16-0 |
|---|---|
Molekularformel |
C16H32O3 |
Molekulargewicht |
272.42 g/mol |
IUPAC-Name |
methyl (2R,3S,7S)-2-hydroxy-3,7,11-trimethyldodecanoate |
InChI |
InChI=1S/C16H32O3/c1-12(2)8-6-9-13(3)10-7-11-14(4)15(17)16(18)19-5/h12-15,17H,6-11H2,1-5H3/t13-,14-,15+/m0/s1 |
InChI-Schlüssel |
COVFNWPQWWPXCN-SOUVJXGZSA-N |
Isomerische SMILES |
C[C@H](CCC[C@H](C)[C@H](C(=O)OC)O)CCCC(C)C |
Kanonische SMILES |
CC(C)CCCC(C)CCCC(C)C(C(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


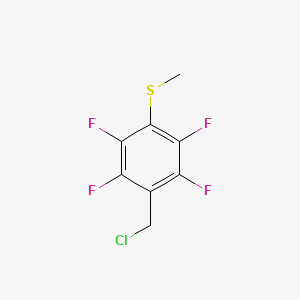
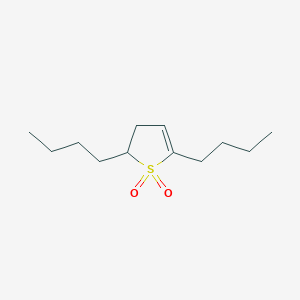

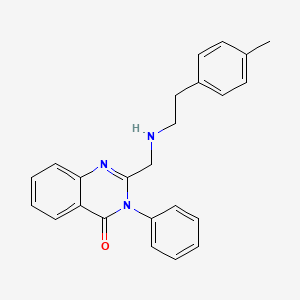
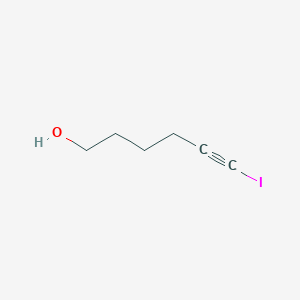
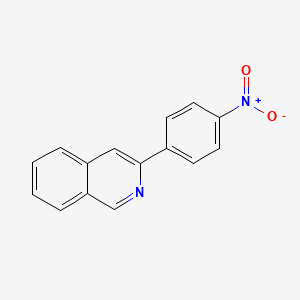
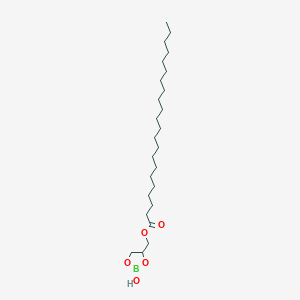
![4,4'-[(4-Hydroxyphenyl)methylene]bis(2,6-dimethylphenol)](/img/structure/B14337315.png)
![2-fluoro-3-[[(4R)-4-[(3R,5S,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]propanoic acid](/img/structure/B14337326.png)

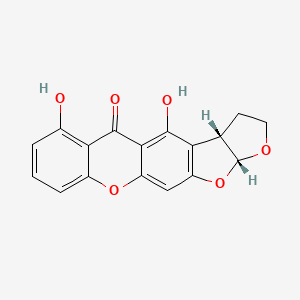
![6-[4-(4-Methoxyphenyl)-5-(pyridin-3-yl)-1,3-thiazol-2-yl]hexan-1-ol](/img/structure/B14337350.png)
![2,6-Diphenylbicyclo[3.3.1]nona-2,6-diene](/img/structure/B14337357.png)
![4-[2-(4-Aminophenyl)ethenyl]-1-methylpyridin-1-ium chloride](/img/structure/B14337364.png)
